molecular formula C9H14N2O B077931 2-cyano-N-cyclohexylacetamide CAS No. 15029-38-6

2-cyano-N-cyclohexylacetamide

Cat. No. B077931
CAS RN: 15029-38-6
M. Wt: 166.22 g/mol
InChI Key: RURWLUVLDBYUEN-UHFFFAOYSA-N
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Description

2-cyano-N-cyclohexylacetamide is a versatile organic compound involved in the synthesis of various heterocyclic compounds. It serves as a precursor in the development of molecules with potential biological and pharmacological activities. The interest in this compound stems from its utility in synthesizing nitrogenous heterocycles, which are crucial in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-cyano-N-cyclohexylacetamide involves straightforward chemical reactions that utilize 2-cyanoacetamide derivatives as key intermediates. These reactions facilitate the formation of various heterocycles, including iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole derivatives, showcasing the compound's versatility in organic synthesis (Ewies & Abdelsalaam, 2020).

Molecular Structure Analysis

The molecular structure of 2-cyano-N-cyclohexylacetamide has been characterized by spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. These analyses, supported by density functional theory (DFT) and Hartree-Fock (HF) calculations, reveal the compound's optimal geometry, vibrational wavenumbers, and electronic characteristics, highlighting its molecular docking potential and the interactions within its structure (Khanum et al., 2022).

Chemical Reactions and Properties

2-cyano-N-cyclohexylacetamide participates in various chemical reactions leading to the formation of complex heterocyclic structures. Its reactivity has been explored through experimental and theoretical studies, which demonstrate its utility in synthesizing compounds with antimicrobial activities and its role in forming complex metal complexes with potential for biological activity (Ratcliff et al., 2012).

Scientific Research Applications

  • Synthesis of novel heterocycles for antimicrobial applications: 2-Cyano-N-arylacetamide is utilized in synthesizing nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole, showing potential as antimicrobial agents against Gram bacteria and fungi strains (Ewies & Abdelsalaam, 2020).

  • Synthesis of ketamine and related analogues: Ketamine, an analogue of 2-cyano-N-cyclohexylacetamide, is used in anaesthetics and has shown promising results in treating depression. The review of its synthesis offers insights into past and future research on ketamine-like molecules (Jose, Dimitrov, & Denny, 2018).

  • In the field of catalysis: In hydrogenation processes, such as the hydrogenation of paracetamol, derivatives of 2-cyano-N-cyclohexylacetamide, like N-cyclohexylacetamide, are formed. These processes are influenced by the support, metal precursor, and solvent used in the reactions (Bachiller-Baeza, Guerrero-Ruíz, & Rodríguez-Ramos, 2005).

  • Synthesis and biological activity of bivalent palladium and platinum cyanoximates: Cyanoximes, including derivatives of 2-cyano-N-cyclohexylacetamide, have been synthesized for potential use in anticancer treatments, as some compounds have shown activity against cervical cancer cell lines (Eddings et al., 2004).

  • Development of heterocycles for pharmaceutical applications: Utilizing 2-cyano-N-cyclohexylacetamide in reactions with various reagents, researchers have synthesized innovative compounds like pyrazoles, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles, which could have applications in drug design and development (Fahim et al., 2018).

  • Synthesis of nonionic surfactants: 2-Cyano-N-octadecylacetamide has been used to synthesize nonionic surfactants with heterocyclic nuclei for improved surfactant properties, demonstrating the compound's versatility in chemical synthesis (El-Sayed & Ahmed, 2016).

  • Antitumor studies: Various derivatives of 2-cyano-N-cyclohexylacetamide, such as N-(thiazol-2-yl) acetamide and N-(oxazol- 2-yl) acetamide, have been synthesized and evaluated for antitumor activities, showing potential in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).

Safety And Hazards

2-Cyano-N-cyclohexylacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyano-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURWLUVLDBYUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351652
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclohexylacetamide

CAS RN

15029-38-6
Record name 2-Cyano-N-cyclohexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N-CYCLOHEXYL-ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (4.26 g, 50 mmol) and cyclohexylamine (4.96 g, 50 mmol) were dissolved in DCM (100 mL). EDCI (10.51 g, 55 mmol) was added and the mixture stiffed at ambient temperature for 24 h. The reaction mixture was washed with water (2×100 mL), dried (MgSO4) and evaporated to leave a yellow solid residue which was purified by chromatography on silica gel eluting with an EtOAc/DCM gradient (0-100%) to provide the title compound as a white solid (5.66 g, 68%).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.51 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
P SHARMA, S ANTHAL, V Prakash… - X-ray Structure …, 2014 - jstage.jst.go.jp
The title compound, 2-cyano-N-cyclohexylacetamide, C9H14N2O, crystallizes in the monoclinic space group P21/n with the following unit-cell parameters: a= 12.057 (2), b= 4.7671 (8), c…
Number of citations: 6 www.jstage.jst.go.jp
A Fahim, A Farag, M Shaaban… - Current Microwave …, 2018 - ingentaconnect.com
… The main goal of the research reported here was the synthesis of novel heterocyclic from 2cyano-N-cyclohexylacetamide (3) utilizing microwave irradiation in high yield and short time. …
Number of citations: 14 www.ingentaconnect.com
AM Fahim, AM Farag, MR Shaaban… - European Journal of …, 2018 - eurjchem.com
… Our improvement research, to institute that the hitherto unreported 2-cyano-N-cyclohexylacetamide (3) is a extremely versatile structure block for the production of an extensive variety of …
Number of citations: 23 eurjchem.com
AAM Farag, N Roushdy, NM El-Gohary, SA Halim… - Applied Surface …, 2019 - Elsevier
… The aim of the present work is to study the chemical transformations of chromone-3-carbonitrile (1) towards 2-cyano-N-cyclohexylacetamide as cyclic active methylene nucleophile …
Number of citations: 9 www.sciencedirect.com
AM Fahim, AM Farag, MR Shaaban, EA Rabag - Afinidad, 2018 - raco.cat
Regioselective facile synthesis of innovative heterocycles from the reaction of 2-cyano-N-cyclohexylacetamide (3) with N, N- dimethylformamide dimethylacetal (DMF-DMA) to afford (E)-…
Number of citations: 19 www.raco.cat
SM Ghelani, T Naliapara - jshe.researchculturesociety.org
… A 100mL conical flask equipped with magnetic stirrer and septum was charged with a solution of 2-cyano-Ncyclohexylacetamide (3), (10 mmol) in DMF (10 mL). Dry K2CO3 (10 mmol) …
Number of citations: 0 jshe.researchculturesociety.org
MM Darla, BS Krishna, K Umamaheswara Rao… - Research on Chemical …, 2015 - Springer
Coumarin and 7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odour like vanilla beans and their hydroxy position at 7 has importance in …
Number of citations: 29 link.springer.com
SM Ghelani, YT Naliapara - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
… A 100-mL conical flask equipped with magnetic stirrer and septum was charged with a solution of 2-cyano-N-cyclohexylacetamide (3), (0.01 M) in DMF (10 mL). Dry K 2 CO 3 (0.01 M) …
Number of citations: 10 onlinelibrary.wiley.com
AR Morabia, YT Naliapara - International Letters of Chemistry …, 2015 - yadda.icm.edu.pl
… A 100 mL conical flask equipped with magnetic stirrer and septum was charged with a solution of 2-cyano-N-cyclohexylacetamide (1), (10 mmol) in DMF (10 mL). Dry K2CO3 (10 mmol) …
Number of citations: 1 yadda.icm.edu.pl
S Mo, X Li, J Xu - The Journal of Organic Chemistry, 2014 - ACS Publications
A chemoselective intramolecular Buchner reaction employing iodonium ylides as safe carbene precursors has been developed. Iodonium ylides are generated in situ from N-benzyl-2-…
Number of citations: 33 pubs.acs.org

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